N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Pharmacokinetics
It is known that the compound has been synthesized in satisfactory yield and pharmacologically evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
The anti-inflammatory effects of non-selective NSAIDs are seen to be mediated via inhibition of COX-2 . Deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
The anti-inflammatory activity of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Cellular Effects
This compound has been found to have significant effects on cellular function. It has been observed that this compound has an impact on cell signaling pathways, gene expression, and cellular metabolism . The anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2 , whereas deleterious effects in the gastrointestinal tract such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Metabolic Pathways
This compound is involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Subcellular Localization
The information provided here is based on the current understanding and available research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6-chlorobenzothiazole, which is then reacted with various intermediates to form the final product. The reaction conditions often involve the use of phosphorus oxychloride and refluxing for extended periods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-chlorobenzothiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .
Uniqueness
What sets N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole ring, a phenoxy group, and a pyridinylmethyl moiety. Its molecular formula is C18H16ClN3O2S with a molar mass of approximately 409.9 g/mol. The presence of the chlorine atom and the unique pyridine substitution are believed to enhance its biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. It has been suggested that this compound may act as an inhibitor of certain kinases and G-protein coupled receptors (GPCRs), which are critical in various physiological processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of benzothiazole, including this compound, demonstrate significant inhibitory effects on cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
Key Findings:
- Cell Viability: The compound significantly reduces cell viability in treated cancer cell lines.
- Apoptosis Induction: Assays revealed increased markers of apoptosis at concentrations of 1, 2, and 4 µM.
- Cell Cycle Arrest: The compound also affects the cell cycle progression, leading to G1 phase arrest.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are pivotal in inflammatory responses.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Benzothiazole Core: Known for its ability to interact with biological targets.
- Chlorine Substitution: Enhances lipophilicity and binding affinity.
- Pyridine Group: Provides additional interaction sites for target molecules.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Structure | Anticancer, anti-inflammatory |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-methylacetamide | Structure | Moderate anticancer activity |
N-(6-chlorobenzo[d]thiazol-2-yl)-3-pyridinemethylacetamide | Structure | Enhanced receptor modulation |
Case Studies
-
Study on Antitumor Efficacy: A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it outperformed standard chemotherapeutic agents in inhibiting tumor growth.
- Cell Lines Tested: PC3 (prostate), MCF7 (breast), HepG2 (liver).
- IC50 Values: The compound showed IC50 values significantly lower than those of conventional drugs.
- Inflammation Model: In vivo models demonstrated that treatment with this compound reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDEBSNFKGPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.